1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide
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Overview
Description
1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinosulfonyl group, and a pyrrolidinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(piperidinosulfonyl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-3-pyrrolidinecarboxamide
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- Diphenyl-N-heteroaromatic compounds
Uniqueness
1-(4-Methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C23H27N3O5S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O5S/c1-31-20-9-7-19(8-10-20)26-16-17(15-22(26)27)23(28)24-18-5-11-21(12-6-18)32(29,30)25-13-3-2-4-14-25/h5-12,17H,2-4,13-16H2,1H3,(H,24,28) |
InChI Key |
XDDASHLUTGKJHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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